molecular formula C16H13ClN2O2 B13971989 4-(Benzyloxy)-2-chloro-8-methoxyquinazoline

4-(Benzyloxy)-2-chloro-8-methoxyquinazoline

Cat. No.: B13971989
M. Wt: 300.74 g/mol
InChI Key: SYIWHALXLFBZNI-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in drug design. This particular compound features a quinazoline core with chloro, methoxy, and phenylmethoxy substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions. The presence of chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups may enhance its binding affinity and selectivity towards these targets. For example, it may inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline is unique due to the presence of all three substituents (chloro, methoxy, and phenylmethoxy), which may confer enhanced biological activity and selectivity compared to its analogs .

Biological Activity

4-(Benzyloxy)-2-chloro-8-methoxyquinazoline is a compound within the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C16H15ClN2O2
  • Molecular Weight : 302.75 g/mol
  • IUPAC Name : this compound

This compound acts primarily by inhibiting key signaling pathways involved in cancer progression. Notably, it targets the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. By disrupting the interaction between β-catenin and TCF4 (T-cell factor 4), the compound reduces the transcriptional activity of Wnt target genes, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that derivatives of quinazoline compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating similar quinazoline derivatives found that compounds targeting the β-catenin/TCF4 interaction showed IC50 values ranging from 5.64 μM to 23.18 μM against HCT116 and HepG2 cells .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
Compound 18BHCT1168.50 ± 1.44
Compound 18BHepG223.18 ± 0.45
Imatinib MesylateHCT116Comparable

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through the downregulation of critical proteins associated with survival and proliferation, such as c-MYC and Cyclin D1. This was evidenced by a significant reduction in TOP-luciferase activity and decreased expression levels of β-catenin and TCF4 proteins in treated cells .

Case Studies

Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their anticancer properties:

  • Study on β-catenin/TCF4 Interaction :
    • Researchers designed novel derivatives that inhibit β-catenin/TCF4 interactions.
    • The most potent derivative (Compound 18B) was identified as a promising lead for further development due to its significant cytotoxicity against colorectal and liver cancer cell lines .
  • Mechanistic Studies :
    • Further investigations into the mechanism revealed that treatment with this compound led to a marked decrease in cell migration and invasion capabilities, suggesting its potential as an antimetastatic agent .

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-chloro-8-methoxy-4-phenylmethoxyquinazoline

InChI

InChI=1S/C16H13ClN2O2/c1-20-13-9-5-8-12-14(13)18-16(17)19-15(12)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

SYIWHALXLFBZNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(N=C2OCC3=CC=CC=C3)Cl

Origin of Product

United States

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